molecular formula C8H6F2N2OS B2848501 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS No. 235101-34-5

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Katalognummer: B2848501
CAS-Nummer: 235101-34-5
Molekulargewicht: 216.21
InChI-Schlüssel: PUXOOQNLQPZQFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS 235101-34-5) is a high-value benzothiazole derivative supplied with a minimum purity of 98% and recommended storage at 20°C . This compound, with the molecular formula C₈H₆F₂N₂OS and a molecular weight of 216.21 g/mol, is characterized by its benzothiazole core substituted with a difluoromethoxy group and a primary amine . Key molecular descriptors include a topological polar surface area of 76.4 Ų and an XLogP of 3.3, which are critical for understanding its physicochemical and ADMET properties in early-stage research . This chemical is a key intermediate in pharmaceutical research, with published patent literature highlighting its incorporation into novel heteroaryl compounds investigated for the treatment of Huntington's disease . Researchers value this compound as a critical building block for developing potential therapeutics targeting neurodegenerative disorders of the central nervous system . The provided structural identifiers (SMILES: C1=CC2=C(C=C1OC(F)F)SC(=N2)N; InChIKey: PUXOOQNLQPZQFB-UHFFFAOYSA-N) facilitate seamless integration into virtual screening, cheminformatics, and molecular database management . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

6-(difluoromethoxy)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXOOQNLQPZQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethoxy)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.

Major Products Formed: The major products formed from these reactions include various derivatives of the benzothiazole ring, which can have applications in different fields.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its potential in treating various diseases, particularly due to its biological activity against different targets. Research has shown that benzothiazole derivatives exhibit antibacterial properties by inhibiting key enzymes involved in bacterial metabolism. For instance, studies have demonstrated that compounds similar to 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine can inhibit dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication .

Case Study: Antibacterial Activity

A recent study highlighted the antibacterial potential of benzothiazole derivatives, including those with difluoromethoxy substitutions. The research indicated that these compounds could effectively inhibit Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like kanamycin .

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific proteins and enzymes. Molecular docking studies have revealed that the compound forms stable complexes with target proteins, enhancing its inhibitory effects. For example, the binding affinity of similar compounds to dihydroorotase was shown to be significantly improved through strategic substitutions at various positions on the benzothiazole ring .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the benzothiazole core can significantly impact biological activity. For instance, halogen substitutions (such as fluorine or chlorine) at specific positions have been linked to enhanced antibacterial efficacy .

Wirkmechanismus

The mechanism by which 6-(difluoromethoxy)-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The 6-position substitution on the benzothiazole ring significantly impacts molecular properties:

Compound Name Substituent (6-position) Molecular Weight Melting Point (°C) Key Physicochemical Notes
6-(Difluoromethoxy)-1,3-benzothiazol-2-amine –OCF₂H 218.2 (calc.) Not reported Enhanced lipophilicity due to fluorine atoms; moderate hydrogen-bonding capacity
Riluzole –OCF₃ 234.2 119–121 High metabolic stability; planar structure with strong N–H⋯N hydrogen bonding
6-Methoxy-1,3-benzothiazol-2-amine –OCH₃ 180.2 145–147 Planar structure; forms N–H⋯N hydrogen-bonded dimers
6-Bromo-1,3-benzothiazol-2-amine –Br 229.1 Not reported Heavy atom effect; potential halogen bonding
6-Chloro-1,3-benzothiazol-2-amine –Cl 184.7 Not reported Electron-withdrawing; used in antimicrobial agents

Key Observations :

  • Electron-Withdrawing Effects : Trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCF₂H) groups increase electrophilicity, enhancing interactions with biological targets compared to methoxy (–OCH₃) .
  • Hydrogen Bonding : Methoxy and halogen substituents influence crystal packing via N–H⋯N or N–H⋯O interactions, affecting solubility .

Biologische Aktivität

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine, a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 235101-34-5
  • Molecular Weight : 216.21 g/mol

Antitumor Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Study Cell Line IC50 (μM) Mechanism
Study AA4311.5Inhibition of AKT and ERK pathways
Study BA5492.0Induction of apoptosis via caspase activation
Study CH12991.8Cell cycle arrest in G1 phase

In a notable study, a series of benzothiazole derivatives were synthesized and screened for their ability to inhibit the proliferation of A431, A549, and H1299 cancer cells. The results showed significant inhibition at low micromolar concentrations, suggesting that modifications to the benzothiazole scaffold can enhance anticancer activity .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Mechanism of Action :

  • Inhibition of NF-kB signaling pathway.
  • Reduction in the expression of inflammatory mediators.

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may exhibit neuroprotective effects by modulating excitatory neurotransmission. For instance, compounds similar to this compound have been reported to antagonize excitatory amino acid neurotransmission, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study conducted on a novel series of benzothiazole derivatives demonstrated that one particular compound significantly inhibited tumor growth in xenograft models. The compound was administered at doses that correlated with reduced tumor volume and increased survival rates.

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema formation and inflammatory cell infiltration compared to controls. This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors with thiocyanate reagents under acidic conditions. For example, bromine in glacial acetic acid can facilitate the formation of the benzothiazole core, followed by substitution with difluoromethoxy groups. Key intermediates (e.g., 6-fluoro-1,3-benzothiazol-2-amine derivatives) should be purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitoring reaction progress via TLC with UV visualization is critical for optimizing yields .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for confirming bond angles, substituent positions, and hydrogen-bonding networks. Software like SHELX (SHELXL/SHELXS) enables refinement of crystallographic data, particularly for resolving challenges such as disorder in the difluoromethoxy group. For instance, the benzothiazole core’s planarity and substituent orientations can be validated against simulated powder XRD patterns derived from Cambridge Structural Database (CSD) entries .

Q. What spectroscopic techniques are most effective for analyzing the electronic properties of this compound?

Methodological Answer: UV-Vis spectroscopy can identify π→π* transitions in the benzothiazole ring, while fluorescence spectroscopy assesses its potential as a probe (e.g., excitation/emission maxima). IR spectroscopy confirms functional groups like C-F (1100–1000 cm⁻¹) and N-H stretches (3400–3300 cm⁻¹). For advanced analysis, time-resolved fluorescence or circular dichroism (CD) may elucidate interactions with chiral biomolecules .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to methoxy or trifluoromethoxy analogs?

Methodological Answer: The electron-withdrawing nature of the difluoromethoxy group (-OCF₂H) enhances electrophilicity at the benzothiazole C2 position, making it more reactive toward amines or thiols than methoxy analogs. Comparative kinetic studies using HPLC-MS can quantify reaction rates under basic conditions (e.g., with NaH in DMF). Density Functional Theory (DFT) calculations further rationalize charge distribution differences, as seen in related fluorinated benzothiazoles .

Q. What strategies are employed to evaluate the compound’s biological activity, particularly in multi-target kinase inhibition?

Methodological Answer: High-throughput screening (HTS) using kinase profiling panels (e.g., Eurofins KinaseProfiler) identifies inhibitory activity. IC₅₀ values are determined via fluorescence polarization assays. For mechanistic insights, molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with ATP-binding pockets. Parallel studies on fluorinated analogs (e.g., 6,7-difluoro-benzodiazoles) help distinguish scaffold-specific effects from fluorine-derived bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

Methodological Answer: Introducing lipophilic substituents (e.g., alkyl chains) at the benzothiazole C6 position improves logP values, as predicted by ChemAxon’s MarvinSuite. In vitro BBB models (e.g., MDCK-MDR1 cells) assess permeability, while in vivo PET imaging with ¹⁸F-labeled analogs quantifies brain uptake. Comparative SAR with riluzole (a trifluoromethoxy analog) highlights the balance between fluorine content and metabolic stability .

Q. What analytical approaches resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

Methodological Answer: Meta-analysis of published data should control for variables like assay conditions (e.g., ATP concentrations in kinase assays) and cell line variability. Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms binding affinities. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Methodological Answer: Software like Schrödinger’s ADMET Predictor or SwissADME simulates phase I/II metabolism, identifying likely sites of oxidation (e.g., benzothiazole sulfur) or glucuronidation. In vitro microsomal stability assays (human liver microsomes) validate predictions. Toxicity risks, such as hepatotoxicity, are assessed via zebrafish embryo models or Tox21 screening .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer: Scale-up issues include exothermic reactions during thiocyanate cyclization and purification of hygroscopic intermediates. Flow chemistry systems improve heat dissipation, while crystallization optimization (via polymorph screening) enhances yield. Quality control via UPLC-PDA ensures batch-to-batch consistency, critical for preclinical studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.